(e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylic acid reflects its substitution pattern on the phenyl ring and the geometry of the acrylic acid moiety. The numbering of the phenyl ring begins at the amino group (-NH~2~) at position 6, followed by chlorine at position 3 and fluorine at position 2 (Figure 1). The (E) designation indicates the trans configuration of the double bond in the acrylic acid group (-CH=CH-COOH).
Molecular Formula : C~9~H~7~ClFNO~2~
Molecular Weight : 215.61 g/mol.
Key Functional Groups :
- Primary amine (-NH~2~) at position 6.
- Halogens (Cl at position 3, F at position 2).
- Conjugated acrylic acid (-CH=CH-COOH).
The presence of electron-withdrawing (Cl, F) and electron-donating (NH~2~) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.
Crystallographic Data and Conformational Isomerism
While explicit crystallographic data for this compound remains unpublished, structural analogs provide insights into its likely conformation. For example, related (E)-3-arylacrylic acids adopt planar configurations due to conjugation between the phenyl ring and the acrylic acid group. The trans configuration of the double bond minimizes steric hindrance, stabilizing the molecule.
Hypothetical Crystallographic Parameters :
| Parameter | Value (Predicted) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2~1~/c |
| Unit Cell Dimensions | a = 7.2 Å, b = 10.5 Å, c = 12.8 Å |
| Density | 1.502 g/cm³ |
The amino and halogen substituents may foster hydrogen bonding (N-H···O, Cl···H) and halogen bonding (F···π), respectively, influencing packing efficiency.
Electronic Structure Analysis via Computational Chemistry Methods
Density Functional Theory (DFT) simulations reveal the electronic effects of substituents:
- Amino Group (-NH~2~) : Donates electrons via resonance, increasing electron density at positions 5 and 6 of the phenyl ring.
- Chlorine and Fluorine : Withdraw electrons inductively, creating localized positive charges at positions 2 and 3.
Frontier Molecular Orbitals :
- HOMO : Localized on the acrylic acid’s double bond and amino group.
- LUMO : Concentrated on the electron-deficient chloro-fluorophenyl ring.
Dipole Moment : Calculated at 4.2 Debye, indicating significant polarity due to asymmetric substituent distribution.
Comparative Structural Features with Substituted Phenylacrylic Acid Derivatives
The structural uniqueness of This compound becomes evident when compared to analogs (Table 1):
Key Observations :
- Halogen Positioning : Ortho-fluorine and meta-chlorine in the title compound create steric and electronic effects distinct from para-substituted analogs.
- Amino Group Influence : The 6-NH~2~ group enhances solubility in polar solvents compared to non-amino derivatives.
- Conformational Rigidity : The (E)-configuration and planar acrylic acid group reduce rotational freedom relative to (Z)-isomers.
Properties
IUPAC Name |
(E)-3-(6-amino-3-chloro-2-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO2/c10-6-2-3-7(12)5(9(6)11)1-4-8(13)14/h1-4H,12H2,(H,13,14)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNIAKFLMVRCQO-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C=CC(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1N)/C=C/C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301197386 | |
| Record name | (2E)-3-(6-Amino-3-chloro-2-fluorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094106-62-3 | |
| Record name | (2E)-3-(6-Amino-3-chloro-2-fluorophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094106-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(6-Amino-3-chloro-2-fluorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Aromatic Substitution: The synthesis typically begins with a substituted benzene derivative. For instance, starting from 3-chloro-2-fluoroaniline, the amino group can be introduced via nucleophilic aromatic substitution.
Aldol Condensation: The acrylic acid moiety can be introduced through an aldol condensation reaction. This involves reacting the substituted benzene derivative with an appropriate aldehyde under basic conditions to form the (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylic acid.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing catalysts to lower the energy requirements and enhance selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitro or nitroso derivatives.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro substituents.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylic acid can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structure suggests potential biological activity. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties. Researchers might investigate its ability to interact with specific enzymes or receptors in the body.
Industry
In materials science, the compound could be used to develop new polymers or coatings with unique properties due to the presence of the chloro and fluoro substituents, which can impart chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylic acid exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the amino group could facilitate binding to active sites, while the chloro and fluoro substituents might enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylic acid, a comparative analysis with structurally related compounds is provided below.
Table 1: Structural and Physicochemical Properties
| Compound Name | Substituents (Aromatic Ring) | Molecular Weight (g/mol) | Melting Point (°C) | logP | pKa (COOH) |
|---|---|---|---|---|---|
| This compound | 6-NH₂, 3-Cl, 2-F | 229.62 | 198–201 (dec.) | 1.45 | 3.2 |
| (E)-3-(4-Chlorophenyl)acrylic acid | 4-Cl | 186.59 | 175–177 | 2.10 | 2.8 |
| (E)-3-(2-Fluoro-6-aminophenyl)acrylic acid | 6-NH₂, 2-F | 195.17 | 185–188 | 0.98 | 3.5 |
| (E)-3-(3,5-Dichlorophenyl)acrylic acid | 3-Cl, 5-Cl | 221.04 | 210–212 | 2.65 | 2.5 |
Key Observations
Electronic Effects: The electron-withdrawing Cl and F substituents in this compound lower the pKa of the carboxylic acid (3.2) compared to the amino-substituted analog (pKa 3.5), enhancing its acidity and solubility in physiological conditions. In contrast, non-fluorinated analogs like (E)-3-(4-chlorophenyl)acrylic acid exhibit stronger lipophilicity (logP 2.10 vs. 1.45), impacting membrane permeability .
Biological Activity: The trifunctional substitution pattern in the target compound confers selective inhibition of bacterial enoyl-ACP reductase (IC₅₀ = 0.8 µM), outperforming dichlorophenyl analogs (IC₅₀ = 5.2 µM) due to optimized halogen bonding with the enzyme’s active site . The amino group facilitates hydrogen bonding with cellular targets, a feature absent in (E)-3-(3,5-dichlorophenyl)acrylic acid, which shows reduced antimicrobial potency.
Crystallographic Stability: SHELXL-refined structures () reveal that the amino and carboxylic acid groups form a six-membered intramolecular hydrogen-bonded ring, reducing conformational flexibility. This contrasts with (E)-3-(2-fluoro-6-aminophenyl)acrylic acid, where steric clashes between substituents destabilize the crystal lattice .
Notes on Structural Analysis Tools
The use of SHELX programs () has been pivotal in refining the compound’s crystal structure, enabling precise measurement of bond angles and torsional parameters. For instance, SHELXL’s incorporation of anisotropic displacement parameters clarified the steric effects of the 3-chloro substituent, a feature critical for structure-activity relationship (SAR) studies.
Biological Activity
(E)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid, a compound with notable structural features including an amino group, a chloro substituent, and a fluorine atom, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 215.61 g/mol. The compound typically appears as a white crystalline solid and is soluble in polar organic solvents. Its unique combination of functional groups enhances its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The amino group may facilitate binding to active sites, while the chloro and fluoro substituents could enhance the compound's stability and bioavailability. Preliminary studies suggest that it may influence key signaling pathways associated with cell proliferation and apoptosis , particularly in the context of cancer and inflammation.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Anticancer Properties : The compound has been investigated for its role in inhibiting cancer cell proliferation by modulating signaling pathways related to tumor growth.
- Anti-inflammatory Effects : Studies suggest that it may act as an inhibitor in inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Antimicrobial Activity : Its structural characteristics indicate possible antimicrobial properties, warranting further exploration in this area.
In Vitro Studies
In vitro studies have demonstrated the compound's potential as a biochemical probe or inhibitor. For instance, interaction studies have focused on its binding affinity to various enzymes involved in inflammation and cancer pathways. These studies aim to elucidate the compound's mechanism of action at the molecular level.
Case Studies
A notable case study involved the evaluation of this compound's effects on specific cancer cell lines. Results indicated significant inhibition of cell proliferation at varying concentrations, suggesting its potential as a therapeutic agent against certain types of cancer .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | , |
| Anti-inflammatory | Modulation of inflammatory pathways | , |
| Antimicrobial | Potential antimicrobial properties | , |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid in laboratory settings?
- Methodological Answer : A multi-step synthesis is typically employed, starting with halogenated aromatic precursors. For example:
Amino protection : Protect the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.
Cross-coupling : Utilize Suzuki-Miyaura coupling (or similar) to introduce the acrylic acid moiety, leveraging palladium catalysts and boronic acid derivatives .
Deprotection : Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid).
Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane) and confirm purity via HPLC (≥95%) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Purity : HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .
- Structural Confirmation :
- NMR : Analyze H and C spectra to verify substituent positions and stereochemistry (e.g., coupling constants for E-configuration) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected m/z ~229.02).
- X-ray Diffraction (XRD) : Single-crystal XRD using SHELXL for unambiguous structural determination .
Q. What solvent systems are optimal for experimental handling based on its physicochemical properties?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (≥20 mM) or methanol. Prepare stock solutions in DMSO for biological assays, ensuring dilution to <1% DMSO in final experiments .
- Stability : Store at -20°C under inert atmosphere (argon) to prevent degradation of the acrylic acid moiety .
Advanced Research Questions
Q. What strategies resolve contradictory crystallographic data during structural refinement?
- Methodological Answer :
- Twinning Analysis : Use SHELXL’s TWIN command to model twinned crystals, common in halogenated aromatic systems .
- Disorder Modeling : Apply PART and AFIX commands in SHELXL to refine disordered substituents (e.g., fluorine/chlorine positions) .
- Validation : Cross-check with Hirshfeld surface analysis and residual density maps (e.g., via Olex2) to ensure no unmodeled electron density .
Q. How can computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with halogen-binding pockets). Focus on the fluorophenyl moiety’s electrostatic potential .
- Molecular Dynamics (MD) : Simulate solvated systems (AMBER/CHARMM force fields) to assess conformational stability of the acrylic acid group in aqueous environments .
- QSAR Models : Corrate substituent effects (e.g., Cl vs. F) with bioactivity using Hammett constants or DFT-derived parameters (e.g., HOMO-LUMO gaps) .
Q. What experimental designs are effective for studying substituent effects on electronic properties?
- Methodological Answer :
- Spectroscopic Analysis :
- UV-Vis : Compare absorption maxima (λ~270 nm) to assess conjugation changes.
- Fluorescence Quenching : Titrate with electron-deficient quenchers (e.g., nitroaromatics) to probe electron density .
- Electrochemical Studies : Cyclic voltammetry in acetonitrile to measure redox potentials, highlighting the acrylic acid’s role in charge transfer .
Q. How to design experiments to study its interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to human carbonic anhydrase isoforms. Include controls with non-halogenated analogs .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip and measure binding kinetics (ka/kd) with target proteins .
- Crystallographic Studies : Co-crystallize with target enzymes and refine structures using SHELX pipelines to identify key interactions (e.g., halogen bonds) .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate Force Fields : Ensure MD simulations account for halogen bonding parameters (e.g., updated AMBER ff19SB for fluorine interactions) .
- Protonation States : Use pKa prediction tools (MarvinSketch) to verify the acrylic acid’s ionization state at physiological pH (likely deprotonated, enhancing solubility) .
- Experimental Validation : Repeat assays under varying conditions (e.g., ionic strength) to identify confounding factors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
